(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate

CAS No.: 28961-43-5

Cat. No.: VC11999096

Molecular Formula: C21H32O9

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28961-43-5 |

|---|---|

| Molecular Formula | C21H32O9 |

| Molecular Weight | 428.5 g/mol |

| IUPAC Name | 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate |

| Standard InChI | InChI=1S/C21H32O9/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3/h5-7H,1-3,8-17H2,4H3 |

| Standard InChI Key | MTPIZGPBYCHTGQ-UHFFFAOYSA-N |

| SMILES | CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C |

| Canonical SMILES | CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The compound is systematically named (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate, reflecting its branched ethoxylated trimethylolpropane core functionalized with acrylate groups. It is recognized by multiple synonyms, including:

-

Ethoxylated (6) trimethylolpropane triacrylate

-

SR499

-

Aronix M-350

Molecular Formula and Structural Features

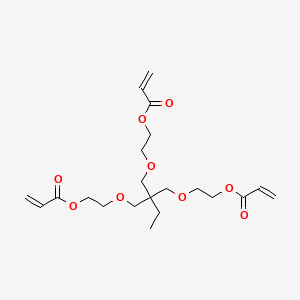

The molecular formula C₂₁H₃₂O₉ corresponds to a molecular weight of 428.47 g/mol . The structure consists of a trimethylolpropane backbone (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) ethoxylated with six ethylene oxide units, terminated by acrylate ester groups. The IUPAC name, 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate, delineates the placement of acrylate moieties on the ethoxylated arms.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 75577-70-7 (primary), 28961-43-5 (alternate) |

| EC Number | 278-260-1 |

| Molecular Weight | 428.47 g/mol |

| Exact Mass | 428.205 g/mol |

| LogP | 1.62 |

| Deprecated CAS Numbers | 127175-81-9, 162628-74-2, 1646525-84-9, 178886-73-2 |

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Ethoxylation: Trimethylolpropane reacts with ethylene oxide under basic catalysis to introduce ethoxy chains.

-

Esterification: The ethoxylated intermediate is esterified with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) or enzyme-mediated systems to yield the triacrylate derivative .

Reaction Optimization

Critical parameters include temperature control (60–80°C for ethoxylation, 90–110°C for esterification), stoichiometric excess of acrylic acid, and inert gas purging to prevent premature polymerization. The final product is purified via vacuum distillation or column chromatography to achieve >95% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a Newcrom R1 column (3 µm particle size) effectively separates this compound. The mobile phase comprises acetonitrile:water:phosphoric acid (65:35:0.1 v/v). For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid. Retention times are typically 8–10 minutes under isocratic conditions .

Table 2: HPLC Conditions

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (C18, 150 × 4.6 mm) |

| Mobile Phase | Acetonitrile:water:acid (65:35:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 8.5 ± 0.5 min |

Spectroscopic Analysis

-

FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1180 cm⁻¹ (C-O-C ether stretch).

-

NMR (¹H): Signals at δ 6.4–5.8 ppm (acrylate protons), δ 4.3–3.5 ppm (ethylene oxide and methylene groups), δ 1.2 ppm (ethyl group).

Industrial Applications

UV-Curable Coatings and Inks

As a trifunctional acrylate, this compound serves as a crosslinking agent in UV-curable formulations. Upon exposure to UV light, it undergoes rapid radical polymerization, forming dense, abrasion-resistant networks. Applications include:

-

Printing Inks: Enhances adhesion to polyolefin substrates.

-

Floor Coatings: Improves chemical resistance and hardness.

Adhesives and Sealants

The compound’s low viscosity (200–300 cP at 25°C) makes it suitable as a reactive diluent in epoxy-acrylate hybrid adhesives, reducing volatile organic compound (VOC) emissions while maintaining bond strength (>10 MPa tensile).

Environmental Impact and Degradation

Biodegradation

Acrylate esters generally exhibit low biodegradability (15–30% in 28-day OECD 301 tests) due to their hydrophobic nature. Hydrolysis half-lives in aqueous environments range from 50–200 days, depending on pH and temperature.

Ecotoxicology

The compound’s LogP of 1.62 suggests moderate bioaccumulation potential. Acute aquatic toxicity (LC₅₀ for Daphnia magna) is estimated at 10–50 mg/L, warranting containment measures during industrial discharge.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume